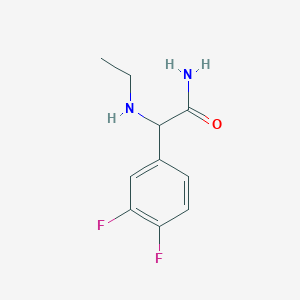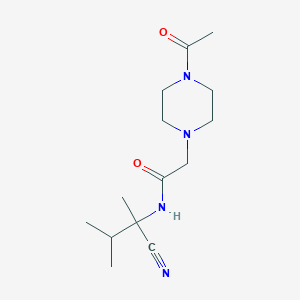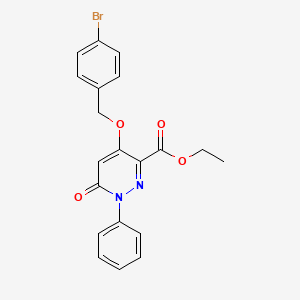
Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), a bromobenzyl group, and a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the bromobenzyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar carboxylate group .Scientific Research Applications
Anti-inflammatory Agents Development
This compound has been studied for its potential as a lead in the development of new potent anti-inflammatory agents. The hybrid molecule synthesized from it showed high cyclooxygenase inhibitory activity with an IC50 value of 6 µM, indicating its effectiveness in reducing inflammation .
COX-2 Inhibition for Neuroprotection
The compound’s ability to inhibit COX-2 is particularly relevant in neuroinflammatory pathologies, such as Alzheimer’s disease. By incorporating the glycine moiety, which has neuroprotective effects, derivatives of this compound could offer protection against neuroapoptosis and memory impairment .
Drug-likeness and Pharmacokinetics
In silico drug-likeness studies and pharmacokinetic properties of this compound have been favorable. It adheres to Lipinski’s rule of five, suggesting it is orally bioavailable and could be developed into a viable pharmaceutical agent .
Synthesis of Hybrid Molecules
The compound serves as a precursor for the synthesis of cinnamic-amino acid hybrid molecules. These hybrids have shown improved biological activities compared to their precursors, opening avenues for the design of more effective therapeutic agents .
Blood-Brain Barrier Penetration
The compound’s derivatives have been evaluated for their ability to penetrate the blood-brain barrier (BBB). This is crucial for the treatment of central nervous system disorders, as it allows the compound to exert its effects directly on the brain .
Lead Compound for Further Synthesis
Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be used as a lead compound for further synthesis of more effective hybrids. This is significant for medicinal chemistry as it provides a foundation for creating new compounds with enhanced biological properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGBDYWOGWKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2907025.png)
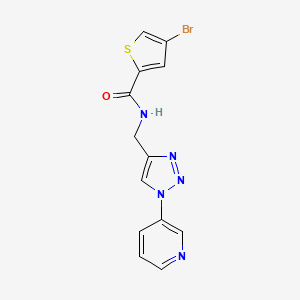
![2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate](/img/structure/B2907030.png)
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2907031.png)
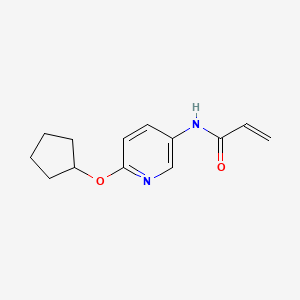
![{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2907033.png)
![[2-[(2,4-Dimethylphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907036.png)
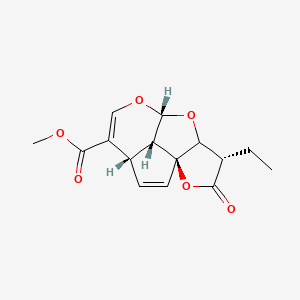
![8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2907041.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)
